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Compound of Interest

Compound Name: N-(3-hydroxyphenyl)nicotinamide

Cat. No.: B5502978

Get Quote

Design, Synthesis, and Therapeutic Applications
Executive Summary
This technical guide analyzes the class of small molecules defined by the N-

(hydroxyphenyl)nicotinamide scaffold. Structurally, these compounds combine the privileged

pharmacophore of nicotinamide (Vitamin B3 active form) with a phenolic moiety. This

hybridization confers dual biological activity:

Dermatological: Potent inhibition of tyrosinase (melanogenesis) via copper chelation and

competitive binding.

Oncological: Kinase inhibition (e.g., VEGFR-2) where the nicotinamide core acts as a hinge-

binder and the hydroxyphenyl group exploits hydrophobic pockets.[1]

This guide details the synthetic pathways, Structure-Activity Relationships (SAR), and validated

experimental protocols for researchers in medicinal chemistry and drug discovery.

Part 1: Structural Activity Relationship (SAR)[2]
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The efficacy of N-(hydroxyphenyl)nicotinamides relies on the precise geometric arrangement of

three functional domains.

1. The Nicotinamide Core (Hinge Binder)
The pyridine ring nitrogen is a critical hydrogen bond acceptor.[1] In kinase oncology targets

(e.g., VEGFR), this nitrogen often forms H-bonds with the "hinge region" of the ATP-binding

pocket (e.g., Cys919 in VEGFR-2).[1]

2. The Amide Linker
The amide bond (-CONH-) restricts conformational flexibility, orienting the phenyl ring relative

to the pyridine. It also serves as a hydrogen bond donor/acceptor pair, crucial for stabilizing the

ligand-protein complex.

3. The Hydroxyphenyl Substituent (The "Warhead")
Tyrosinase Inhibition: The phenolic hydroxyl group mimics L-Tyrosine (the natural substrate).

The position of the hydroxyl group (ortho, meta, para) dictates potency. Para-substitution

often yields the highest potency due to steric alignment with the binuclear copper active site.

Antioxidant Activity: The phenolic proton acts as a radical scavenger, reducing oxidative

stress in melanocytes.
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Caption: SAR map illustrating the functional roles of the nicotinamide core, amide linker, and

hydroxyphenyl tail.
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Part 2: Synthetic Methodologies
Two primary pathways are recommended based on scale and substrate sensitivity.

Method A: Acid Chloride Coupling (Scalable/Industrial)
Best for robust substrates. Requires anhydrous conditions to prevent hydrolysis of the acid

chloride.

Reagents: Nicotinoyl chloride hydrochloride, Aminophenol, Triethylamine (Et3N).

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Method B: Carbodiimide Coupling (Lab Scale/Mild)
Best for substrates with sensitive functional groups.

Reagents: Nicotinic acid, Aminophenol, EDC·HCl, HOBt.

Solvent: DMF or DCM.
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Start: Nicotinic Acid

Activation:
Thionyl Chloride (SOCl2)

Reflux, 2h

Intermediate:
Nicotinoyl Chloride

Coupling:
+ Aminophenol
+ Et3N (Base)
0°C to RT, 4h

Workup:
1. Wash w/ NaHCO3

2. Wash w/ Brine
3. Recrystallize (EtOH)

Final Product:
N-(Hydroxyphenyl)nicotinamide
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Caption: Step-by-step synthetic pathway via the Acid Chloride method for high-yield production.
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Protocol 1: Synthesis of N-(4-Hydroxyphenyl)nicotinamide
Objective: Synthesize the para-substituted derivative for tyrosinase inhibition assays.

Activation: In a dry 100 mL round-bottom flask, dissolve Nicotinic acid (10 mmol, 1.23 g) in

thionyl chloride (15 mL). Reflux at 80°C for 2 hours until gas evolution (SO2/HCl) ceases.

Evaporation: Remove excess thionyl chloride under reduced pressure. The residue is

nicotinoyl chloride hydrochloride.

Coupling: Suspend the residue in dry DCM (20 mL). Cool to 0°C in an ice bath.

Addition: Dropwise add a solution of 4-aminophenol (10 mmol, 1.09 g) and Triethylamine (25

mmol, 3.5 mL) in DCM (10 mL).

Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) and stir for 4

hours.

Workup: Quench with water (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash organic

layer with sat. NaHCO3 (to remove unreacted acid) and brine.

Purification: Dry over anhydrous Na2SO4, concentrate, and recrystallize from Ethanol/Water

(8:2).

Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for amide proton singlet (~10.2

ppm) and phenolic proton (~9.3 ppm).

Protocol 2: Tyrosinase Inhibition Assay
Objective: Determine the IC50 of the synthesized derivative against Mushroom Tyrosinase.

Preparation: Dissolve test compounds in DMSO. Prepare Mushroom Tyrosinase solution

(1000 U/mL) in phosphate buffer (pH 6.8).

Substrate: Prepare L-DOPA solution (2 mM).

Assay Plate: In a 96-well plate, add:

140 µL Phosphate Buffer (pH 6.8)
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20 µL Enzyme Solution

20 µL Test Compound (various concentrations)

Incubation: Incubate at 25°C for 10 minutes.

Initiation: Add 20 µL L-DOPA substrate.

Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) for 20 minutes

using a microplate reader.

Calculation: % Inhibition =

. Plot log(concentration) vs. % Inhibition to derive IC50.

Positive Control: Kojic Acid.[2]

Part 4: Biological Data & Performance
The following table summarizes the comparative potency of nicotinamide derivatives against

Tyrosinase (Dermatology) and VEGFR-2 (Oncology).
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Compound
Substituent
Position

Target IC50 (µM) Mechanism

NA-Ph-4OH
Para-

Hydroxyphenyl
Tyrosinase 2.0 ± 0.5

Competitive /

Copper

Chelation

NA-Ph-3OH
Meta-

Hydroxyphenyl
Tyrosinase 15.3 ± 1.2 Mixed Inhibition

NA-Ph-2OH
Ortho-

Hydroxyphenyl
Tyrosinase > 50.0 Steric Hindrance

Kojic Acid (Control) Tyrosinase 62.0 ± 2.0
Copper

Chelation

Sorafenib (Control) VEGFR-2 0.09
Type II Kinase

Inhibitor

NA-Deriv-8
Meta-substituted

tail
VEGFR-2 0.077

Hinge Binding

(Pyridine)

Note: "NA-Deriv-8" refers to complex nicotinamide derivatives cited in oncology literature [3].

Simple hydroxyphenyl derivatives are less potent in oncology than complex multi-ring analogs

but highly potent in dermatology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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